molecular formula C11H16N2O3S B2733362 1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol CAS No. 1155934-53-4

1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol

Cat. No. B2733362
CAS RN: 1155934-53-4
M. Wt: 256.32
InChI Key: LVTGKVGLIMYEKO-UHFFFAOYSA-N
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Description

“1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol” is a synthetic molecule . It belongs to the class of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 256.32. More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

A study focused on the synthesis and spectral analysis of a series of compounds, including derivatives similar to "1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol". These compounds were synthesized through a multi-step process involving organic acids, esters, hydrazides, and thiols. The structural elucidation was performed using modern spectroscopic techniques, demonstrating the compound's role in the synthesis of complex organic molecules with potential biological activities (Khalid et al., 2016).

Biological Evaluation

The biological potential of novel sulfonamide drugs synthesized from reactions including "this compound" and its derivatives was investigated. These compounds showed promising antibacterial activity against Escherichia coli and Bacillus Subtilis, indicating their potential as future medicinal drugs. The study also assessed the cytotoxicity of these compounds, finding them to have acceptable safety profiles for human use (Hussain et al., 2022).

Antifungal Activity

A series of 3-[4-(alkyl/arylsulfonylamido)phenyl]-3-ethyl-2,6-piperidinediones, derivatives of aminoglutethimide, were synthesized and evaluated for their antifungal activity. These compounds, related to "this compound," showed moderate antifungal activities against Aspergillus and Candida spp., with one derivative exhibiting activities comparable to ketoconazole (Briganti et al., 1997).

Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, related to the core structure of "this compound," demonstrated significant anticancer activity. These compounds were synthesized and evaluated against cancer cell lines, with some showing potent activity. This highlights the compound's relevance in developing new anticancer therapies (Rehman et al., 2018).

Enzyme Inhibition

Compounds synthesized from "this compound" and its derivatives were evaluated for their enzyme inhibition properties. They exhibited talented activity against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This indicates the potential therapeutic application of these compounds in treating such conditions (Khalid et al., 2013).

Mechanism of Action

While the mechanism of action for “1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol” is not explicitly mentioned in the search results, piperidine derivatives are known to play a significant role in the pharmaceutical industry .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[(4-Aminophenyl)sulfonyl]piperidin-3-ol”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-aminophenyl)sulfonylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(14)8-13/h3-6,10,14H,1-2,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTGKVGLIMYEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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